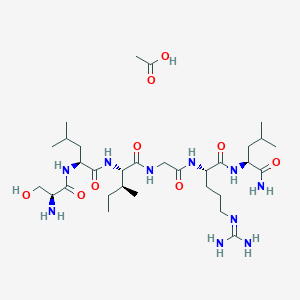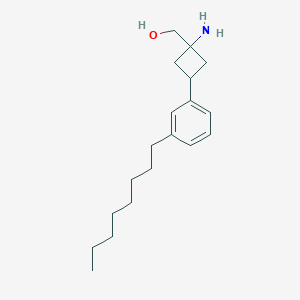
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol is an organic compound that features a cyclobutane ring substituted with an amino group, a hydroxymethyl group, and an octylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving appropriate precursors.
Introduction of the Octylphenyl Group: The octylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Amination and Hydroxymethylation:
Industrial Production Methods:
化学反应分析
Types of Reactions: (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of (1-Carboxy-3-(3-octylphenyl)cyclobutyl)methanol.
Reduction: Formation of (1-Amino-3-(3-octylphenyl)cyclobutyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors.
Industry: Utilized in the development of novel materials with unique properties.
作用机制
The mechanism of action of (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol involves its interaction with specific molecular targets. For instance, it acts as an antagonist for sphingosine-1-phosphate receptors (S1PR1 and S1PR3), which are involved in various cellular signaling pathways . This interaction can lead to the modulation of cellular processes such as proliferation, migration, and survival.
相似化合物的比较
[(1S,3S)-1-Amino-3-(4-octylphenyl)cyclopentyl]methanol: This compound has a cyclopentane ring instead of a cyclobutane ring.
VPC03090-P: A similar compound that also targets sphingosine-1-phosphate receptors.
Uniqueness: (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with sphingosine-1-phosphate receptors makes it a valuable compound for research in cellular signaling and potential therapeutic applications.
属性
分子式 |
C19H31NO |
|---|---|
分子量 |
289.5 g/mol |
IUPAC 名称 |
[1-amino-3-(3-octylphenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-5-6-7-9-16-10-8-11-17(12-16)18-13-19(20,14-18)15-21/h8,10-12,18,21H,2-7,9,13-15,20H2,1H3 |
InChI 键 |
FXTVJTIVYXHEBU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC(=CC=C1)C2CC(C2)(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


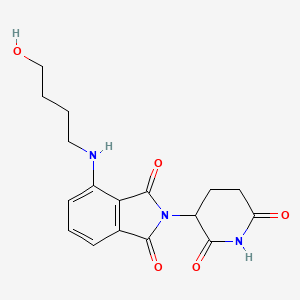
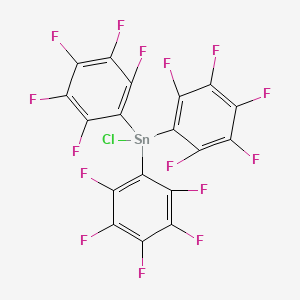

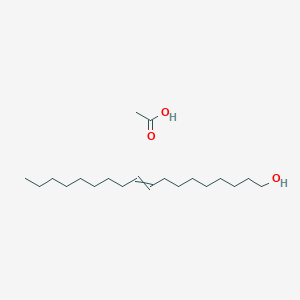


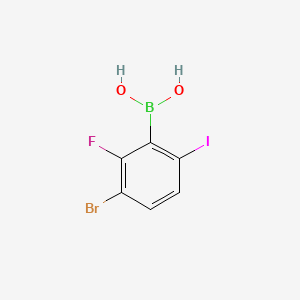

![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
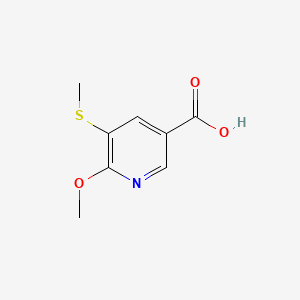
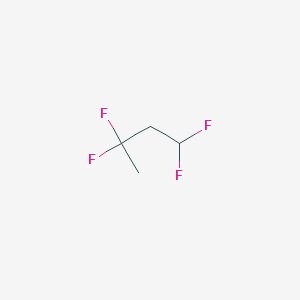
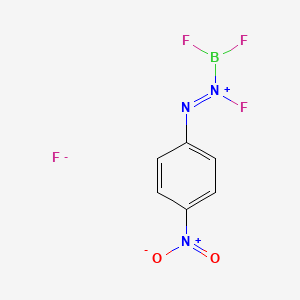
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
